molecular formula C13H13FN2O B2574789 N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide CAS No. 1252356-02-7

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide

Cat. No.: B2574789
CAS No.: 1252356-02-7
M. Wt: 232.258
InChI Key: YUDSCONKUZYBEJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains a benzamide core substituted with a cyanomethyl group, a cyclopropyl group, a fluorine atom, and a methyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with appropriate reagents to introduce the cyanomethyl and cyclopropyl groups. One common method involves the use of cyanomethylation reactions, where a cyanomethyl group is introduced via radical addition to a suitable precursor . The reaction conditions often include the use of a base such as potassium carbonate and a catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by recrystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-9-2-3-10(8-12(9)14)13(17)16(7-6-15)11-4-5-11/h2-3,8,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSCONKUZYBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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